molecular formula C23H24N2O4S B11461631 N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide

N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide

Cat. No.: B11461631
M. Wt: 424.5 g/mol
InChI Key: KASCLAHCVGWNBO-UHFFFAOYSA-N
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Description

“N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including methoxyphenyl, amino, oxoethyl, methyl, and thiophenyl groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the oxoethyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the oxoethyl compound.

    Introduction of the thiophen-2-yl group: The oxoethyl intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under suitable conditions to introduce the thiophen-2-yl group.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups, leading to the formation of corresponding quinones and sulfoxides.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and sulfoxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, anticancer, or antiviral properties.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(phenyl)acetamide
  • N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(furan-2-yl)acetamide

Uniqueness

The uniqueness of “N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide” lies in the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N,2-bis(4-methoxyphenyl)-2-[methyl-(2-thiophen-2-ylacetyl)amino]acetamide

InChI

InChI=1S/C23H24N2O4S/c1-25(21(26)15-20-5-4-14-30-20)22(16-6-10-18(28-2)11-7-16)23(27)24-17-8-12-19(29-3)13-9-17/h4-14,22H,15H2,1-3H3,(H,24,27)

InChI Key

KASCLAHCVGWNBO-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC)C(=O)CC3=CC=CS3

Origin of Product

United States

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